(5-(4-(Methylthio)phenyl)isoxazol-3-yl)methanol
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Overview
Description
(5-(4-(Methylthio)phenyl)isoxazol-3-yl)methanol: is a chemical compound with the molecular formula C11H11NO2S It features an isoxazole ring substituted with a methylthio group on the phenyl ring and a hydroxymethyl group on the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-(Methylthio)phenyl)isoxazol-3-yl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the methylthio and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The methylthio group can be introduced via nucleophilic substitution reactions, and the hydroxymethyl group can be added through reduction reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its structural properties.
Pharmacology: Studied for its interactions with biological targets.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of (5-(4-(Methylthio)phenyl)isoxazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and functional groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(4-Fluorophenyl)isoxazol-5-yl)methanol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, fluorine) distinguishes these compounds from (5-(4-(Methylthio)phenyl)isoxazol-3-yl)methanol.
- Reactivity: The different substituents can affect the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its specific structural properties.
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
[5-(4-methylsulfanylphenyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C11H11NO2S/c1-15-10-4-2-8(3-5-10)11-6-9(7-13)12-14-11/h2-6,13H,7H2,1H3 |
InChI Key |
FBZRUXSPQGHKCT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NO2)CO |
Origin of Product |
United States |
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